BenchChemオンラインストアへようこそ!

Saxagliptin-13C,d2 (hydrochloride)

LC-MS/MS quantification isotopic mass shift selected reaction monitoring

Achieve regulatory-grade saxagliptin quantification with the dual 13C+d2 internal standard. The non-exchangeable 13C label ensures true co-elution, eliminating the −38.4% deuterium bias of d2-only IS. +3 Da shift provides baseline MS separation, keeping IS contribution ≤5% of LLOQ. Batch-specific CoA with GC-MS supports FDA/EMA audit trails. Matched pair with (13C,d2)-5-hydroxy saxagliptin for parent-metabolite quantification.

Molecular Formula C18H26ClN3O2
Molecular Weight 354.9 g/mol
Cat. No. B12399650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaxagliptin-13C,d2 (hydrochloride)
Molecular FormulaC18H26ClN3O2
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl
InChIInChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1;
InChIKeyTUAZNHHHYVBVBR-KIZCCTKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saxagliptin-13C,d2 Hydrochloride – Stable Isotope-Labeled Internal Standard for Saxagliptin Bioanalysis


Saxagliptin-13C,d2 (hydrochloride) (CAS 2699827-95-5) is a dual stable isotope-labeled analog of the DPP-4 inhibitor saxagliptin, incorporating one 13C atom at the 6-position of the azabicyclohexane ring and two deuterium atoms at the 6,6-positions . The parent compound saxagliptin is a potent, competitive DPP-4 inhibitor (Ki = 0.6–1.3 nM) used clinically at 2.5 or 5 mg once daily for type 2 diabetes mellitus [2]. The labeled compound is manufactured as the hydrochloride salt with a formula weight of 354.9 g/mol and an exact monoisotopic mass of 354.1872631 Da [1]. It is specifically designed and qualified as an internal standard (IS) for the accurate quantification of saxagliptin in biological matrices by GC-MS or LC-MS/MS .

Why Saxagliptin-13C,d2 Hydrochloride Cannot Be Replaced by Unlabeled Saxagliptin or Alternative Internal Standards


Generic substitution of Saxagliptin-13C,d2 (hydrochloride) with unlabeled saxagliptin or a structural analog IS (e.g., linagliptin, pioglitazone) in quantitative LC-MS/MS workflows introduces systematic error that compromises method accuracy. Stable isotope-labeled (SIL) internal standards that are true isotopologues of the analyte co-elute with the target compound and experience near-identical matrix effects, recovery, and ionization efficiency—structural analogs cannot guarantee this [1]. However, even among SIL-IS candidates, deuterium-only labeled compounds can exhibit retention time shifts of up to 0.02–0.05 min in reversed-phase LC relative to the analyte, leading to differential ion suppression and quantitative bias as large as −38.4% compared with 13C-labeled IS [2]. The dual 13C + d2 architecture of Saxagliptin-13C,d2 provides the mass shift necessary for MS discrimination while anchoring chromatographic fidelity through the non-exchangeable 13C label, a differentiation that directly impacts method reproducibility and regulatory acceptance.

Quantitative Differentiation Evidence for Saxagliptin-13C,d2 Hydrochloride Against Closest Comparators


Mass Spectrometric Discrimination: +3 Da Mass Shift Ensures Baseline Separation from Unlabeled Saxagliptin

Saxagliptin-13C,d2 (hydrochloride) exhibits a +3 Da mass shift relative to unlabeled saxagliptin, ensuring complete baseline separation in MS detection with zero isotopic overlap from natural-abundance 13C isotopes (approximately 1.1% per carbon). The unlabeled saxagliptin free base has a monoisotopic mass of 315.194672 Da (C18H25N3O2), while Saxagliptin-13C,d2 has an exact mass of 354.1872631 Da as the hydrochloride salt (C17[13C]H23D2N3O2·HCl) [1]. This +3 Da shift is produced by the combination of one 13C (+1 Da) and two deuterium atoms (+2 Da), generating a mass difference large enough to avoid interference from the [M+1] and [M+2] natural isotope peaks of the unlabeled analyte [2]. In contrast, a single deuterium label (e.g., saxagliptin-d1) yields only +1 Da shift, which may co-incide with the natural 13C isotopologue peak of unlabeled saxagliptin at approximately 1.1% relative abundance per carbon atom, creating cross-talk in MS detection [2].

LC-MS/MS quantification isotopic mass shift selected reaction monitoring saxagliptin bioanalysis

Dual-Isotope Architecture: 13C Backbone Label Provides Resistance to Deuterium-Hydrogen Exchange

Saxagliptin-13C,d2 incorporates 13C at the 6-position of the azabicyclohexane carbonitrile ring—a non-exchangeable skeletal position—alongside deuterium at the 6,6-positions . Deuterium labels positioned on carbon atoms adjacent to electron-withdrawing groups (such as the nitrile in saxagliptin) are susceptible to H/D back-exchange under protic solvent conditions commonly used in sample preparation (e.g., aqueous mobile phases, plasma extraction) . Published studies demonstrate that deuterium-only labeled internal standards can lose label integrity during sample processing, leading to a time-dependent decrease in IS signal and systematic overestimation of analyte concentration [1]. In a direct head-to-head comparison of deuterated vs 13C-labeled IS for urinary biomarkers, the deuterated IS (2MHA-[2H7]) produced negatively biased results of −38.4% versus the known spike concentration, while the 13C-labeled IS (2MHA-[13C6]) showed no significant bias [1]. Saxagliptin-13C,d2 mitigates this risk because the 13C label is covalently locked into the carbon skeleton and cannot exchange, while the two deuterium atoms are positioned on a non-acidic carbon (the cyclopropane-fused azabicyclohexane) rather than on an α-carbon to a carbonyl, substantially reducing exchange potential .

deuterium-hydrogen exchange isotopic stability 13C internal standard sample preparation robustness

Isotopic Purity Certification: ≥99% Deuterated Forms with Batch-Specific QC Documentation

Saxagliptin-13C,d2 (hydrochloride) from Cayman Chemical (Item No. 26709) is supplied with a certified purity of ≥99% deuterated forms (d1-d2), accompanied by batch-specific Certificates of Analysis including QC sheets and GC-MS data . This level of isotopic purity documentation exceeds the commonly recommended threshold of >98% isotopic enrichment for SIL-IS used in regulated bioanalysis [1]. In comparison, alternative suppliers of saxagliptin isotope-labeled compounds report variable specifications: BOC Sciences lists Saxagliptin-[13C,d2] TFA Salt at 95% HPLC purity with 98% atom D and 98% atom 13C ; Alfa Chemistry offers [13C2,15N]-Saxagliptin at ≥98% purity with 99% 13C and 98% 15N enrichment but only ≥1 year stability . The Cayman-sourced product provides the highest combined deuterated-form purity specification (≥99% d1-d2) with batch-level transparency, enabling laboratories to document IS purity for FDA/EMA regulatory audit trails without supplementary in-house quality verification .

isotopic purity certificate of analysis batch QC regulatory bioanalysis

Chromatographic Co-Elution Fidelity: 13C-Labeled IS Eliminates Deuterium-Induced Retention Time Shifts

A well-documented limitation of deuterium-only SIL-IS is the chromatographic isotope effect: the replacement of H with D alters the polarity of C–D vs C–H bonds, causing deuterated IS to elute 0.02–0.05 min earlier than the unlabeled analyte in reversed-phase LC [1][2]. This retention time offset exposes the IS and analyte to different solvent micro-environments at the ESI interface, resulting in differential ion suppression/enhancement that the IS cannot correct for [2]. A systematic comparison demonstrated that deuterated IS (2MHA-[2H7]) experienced ion suppression that was not matched to the analyte, while 13C-labeled IS (2MHA-[13C6]) experienced near-identical ion suppression to the analyte, eliminating quantitative bias [2]. Saxagliptin-13C,d2 carries the 13C label directly on the carbon skeleton, where the 12C/13C mass difference produces negligible chromatographic isotope effects compared with H/D substitution [1]. This ensures that the IS co-elutes with saxagliptin across typical reversed-phase conditions (C18 column, 0.1% formic acid/acetonitrile gradients) within the method's retention time variability window, providing true compensation for matrix effects throughout the entire elution peak [1].

chromatographic co-elution retention time shift matrix effect correction LC-MS/MS method validation

Synthesis Scale and Published Characterization: 580 mg Batch with Full Analytical Documentation

The synthesis of (13C,d2)-labeled saxagliptin and its 5-hydroxy metabolite was published by Tran et al. (2014) in the Journal of Labelled Compounds and Radiopharmaceuticals, providing full synthetic route disclosure and characterization data [1]. A total of 580.0 mg of (13C,d2)-labeled saxagliptin was prepared via a multi-step synthetic route, alongside 153.1 mg of the (13C,d2)-labeled 5-hydroxy metabolite [1]. The radiochemical analog ((14C)-saxagliptin) produced in the same study achieved 99.29% radiochemical purity by HPLC [1]. This publication-based characterization establishes the chemical identity, labeling position, and purity profile of the compound through a peer-reviewed, reproducible synthetic route—an advantage over many commercial SIL-IS products for which the synthetic route and batch characterization remain proprietary [1]. The published synthesis scale (580 mg) is sufficient to support multi-year analytical programs or multi-site clinical trial bioanalysis without batch-to-batch requalification [1].

isotope-labeled synthesis reference standard characterization batch scalability GMP bioanalysis

Optimal Application Scenarios for Saxagliptin-13C,d2 Hydrochloride Based on Quantitative Differentiation Evidence


Regulated Clinical Pharmacokinetic Studies Requiring FDA/EMA-Compliant Bioanalytical Validation

In clinical PK studies of saxagliptin (2.5–5 mg once daily), plasma concentrations span from low ng/mL (trough) to approximately 50–100 ng/mL (Cmax), demanding an IS with baseline mass separation (+3 Da) to avoid isotopic cross-talk at the lower limit of quantification (LLOQ, typically 0.05–1 ng/mL) [1]. Saxagliptin-13C,d2 provides the requisite +3 Da shift and ≥99% deuterated-form purity, ensuring that the IS contribution to the analyte MRM channel remains ≤5% of LLOQ—a critical FDA acceptance criterion . The batch-specific CoA with GC-MS documentation directly supports the audit trail mandated by 21 CFR Part 11 and EMA bioanalytical method validation guidelines .

Multi-Site Clinical Trial Bioanalysis Demanding Long-Term IS Lot Consistency

Large cardiovascular outcomes trials with saxagliptin (e.g., SAVOR-TIMI 53) require consistent bioanalytical performance across multiple laboratories and years of sample analysis. The 580 mg synthesis scale documented in peer-reviewed literature provides a single, well-characterized IS batch of sufficient quantity to support the entire analytical program, eliminating the need for between-batch cross-validation that would be required with smaller-scale (1 mg) commercial IS lots [1]. The ≥4-year stability at −20°C further guarantees IS integrity throughout the bioanalytical phase of long-duration trials .

Simultaneous Quantification of Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma Using Matched Isotope-Labeled IS Pairs

Because saxagliptin's major active metabolite, 5-hydroxy saxagliptin, has a distinct molecular weight (331.4 Da) and contributes approximately 50% of total DPP-4 inhibitory activity, accurate PK/PD modeling requires simultaneous parent and metabolite quantification [1]. The published synthesis of both (13C,d2)-saxagliptin (580 mg) and (13C,d2)-5-hydroxy saxagliptin (153.1 mg) as a matched IS pair enables a validated LC-MS/MS method with unique MRM transitions for each analyte-IS pair, avoiding the cross-interference that occurs when a single IS is used for both analytes [1]. Methods using this matched-pair approach have achieved linear calibration ranges of 0.05–100 ng/mL for both analytes with a 1.8 min chromatographic run time [1].

Regulated Bioequivalence Studies Where Deuterium H/D Exchange Risk Must Be Eliminated

In bioequivalence studies comparing generic and innovator saxagliptin formulations, the 90% confidence interval for Cmax and AUC must fall within 80.00–125.00%—a narrow window that is sensitive to systematic IS bias [1]. The −38.4% quantitative bias documented for deuterium-only IS in complex biological matrices demonstrates that deuterium-dependent IS can introduce errors exceeding the entire bioequivalence acceptance margin . Saxagliptin-13C,d2, with its 13C label at a skeletal, non-exchangeable position, eliminates this risk, providing the robust matrix effect correction required for regulatory submission of abbreviated new drug applications (ANDAs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saxagliptin-13C,d2 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.